molecular formula C13H27Cl2O2P B13703379 Tridecyl Phosphorodichloridate

Tridecyl Phosphorodichloridate

Cat. No.: B13703379
M. Wt: 317.2 g/mol
InChI Key: DEWZCBFZJODHPC-UHFFFAOYSA-N
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Description

Tridecyl Phosphorodichloridate is a chemical compound with the molecular formula C13H28Cl2O2P. It is an organophosphorus compound that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized in the synthesis of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tridecyl Phosphorodichloridate can be synthesized through the reaction of tridecyl alcohol with phosphorus oxychloride (POCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

[ \text{C13H28OH} + \text{POCl3} \rightarrow \text{C13H28Cl2O2P} + \text{HCl} ]

This reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where tridecyl alcohol and phosphorus oxychloride are mixed under controlled temperatures and pressures. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Tridecyl Phosphorodichloridate undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form tridecyl phosphate and hydrochloric acid.

    Substitution: Can react with nucleophiles to replace the chlorine atoms with other functional groups.

    Oxidation and Reduction: Can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired reaction.

Major Products Formed

    Hydrolysis: Tridecyl phosphate and hydrochloric acid.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Tridecyl Phosphorodichloridate is used in several scientific research applications:

    Chemistry: As a reagent in the synthesis of organophosphorus compounds.

    Biology: In the study of enzyme mechanisms involving phosphorylation.

    Medicine: Potential use in drug development for targeting specific biochemical pathways.

    Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Tridecyl Phosphorodichloridate involves its reactivity with nucleophiles. The compound’s phosphorus atom is electrophilic, making it susceptible to attack by nucleophiles, leading to the substitution of chlorine atoms. This reactivity is utilized in various chemical syntheses to introduce phosphorus-containing groups into organic molecules.

Comparison with Similar Compounds

Similar Compounds

    Tridecyl Phosphate: Similar in structure but lacks the reactive chlorine atoms.

    Tridecyl Trimellitate: Used in cosmetics and has different functional groups.

    Tris(tridecyl) Phosphite: Used as a heat stabilizer for polymers.

Uniqueness

Tridecyl Phosphorodichloridate is unique due to its high reactivity and ability to introduce phosphorus-containing groups into organic molecules. This makes it a valuable reagent in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C13H27Cl2O2P

Molecular Weight

317.2 g/mol

IUPAC Name

1-dichlorophosphoryloxytridecane

InChI

InChI=1S/C13H27Cl2O2P/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16/h2-13H2,1H3

InChI Key

DEWZCBFZJODHPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOP(=O)(Cl)Cl

Origin of Product

United States

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